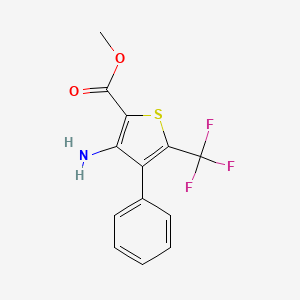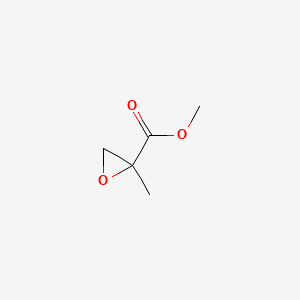
2-(1H-pyrrol-1-yl)benzaldehyde
Overview
Description
“2-(1H-pyrrol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9NO . It has an average mass of 171.195 Da and a monoisotopic mass of 171.068420 Da .
Synthesis Analysis
While specific synthesis methods for “2-(1H-pyrrol-1-yl)benzaldehyde” were not found in the search results, similar compounds have been synthesized through various methods. For instance, Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization has been used in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrrol-1-yl)benzaldehyde” consists of a benzaldehyde group attached to a pyrrole ring . The InChI code for this compound is 1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H .
Physical And Chemical Properties Analysis
“2-(1H-pyrrol-1-yl)benzaldehyde” has a molecular weight of 171.2 . It is recommended to be stored in a well-ventilated place and kept in a tightly closed container .
Scientific Research Applications
Pharmacology: Anti-Inflammatory and Analgesic Agents
2-(1H-pyrrol-1-yl)benzaldehyde derivatives have been explored for their potential as anti-inflammatory and analgesic agents . The pyrrole moiety is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant biological activity. In medicinal chemistry, pyrrole derivatives are known to exhibit a range of therapeutic properties, including anti-inflammatory and analgesic effects .
Material Science: Synthesis of Conductive Polymers
In material science, 2-(1H-pyrrol-1-yl)benzaldehyde is used as a precursor for the synthesis of conductive polymers . These polymers have applications in creating anti-static coatings for electronic devices, as well as in the development of organic light-emitting diodes (OLEDs) and solar cells.
Chemical Synthesis: Heterocyclic Compound Formation
This compound plays a crucial role in the synthesis of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals . Its reactivity allows for the construction of complex molecules that can serve as key intermediates in the synthesis of diverse organic compounds.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-(1H-pyrrol-1-yl)benzaldehyde derivatives are studied for their role as enzyme inhibitors . These inhibitors can provide insights into enzyme mechanisms and are valuable tools for drug discovery, particularly in the design of drugs targeting specific metabolic pathways.
Medicinal Chemistry: Anticancer Research
Pyrrole-containing compounds, including those derived from 2-(1H-pyrrol-1-yl)benzaldehyde, are investigated for their anticancer properties . They are part of a class of compounds that have shown activity against various cancer cell lines, making them candidates for further development as chemotherapeutic agents.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, 2-(1H-pyrrol-1-yl)benzaldehyde is utilized in chromatographic methods to analyze complex mixtures . Its distinct chemical properties allow it to serve as a standard or reference compound in the qualitative and quantitative analysis of samples.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrole compounds are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Pyrrole compounds are known to interact with their targets through various mechanisms
Biochemical Pathways
Pyrrole compounds are known to be involved in a variety of biochemical processes
Result of Action
Some pyrrole compounds have been shown to exhibit antimicrobial and antitubercular properties , but it is unclear if these effects are applicable to 2-(1H-pyrrol-1-yl)benzaldehyde.
properties
IUPAC Name |
2-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITJMALLHCGYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406892 | |
| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)benzaldehyde | |
CAS RN |
31739-56-7 | |
| Record name | 2-(1H-pyrrol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




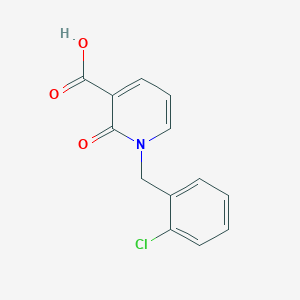
![Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1598149.png)
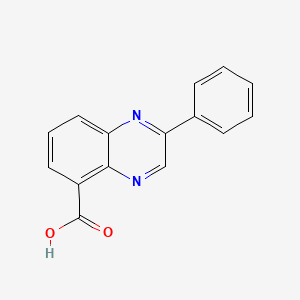
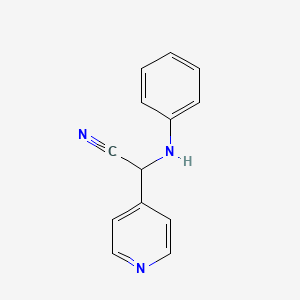
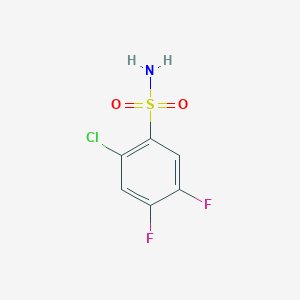


![6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598158.png)
